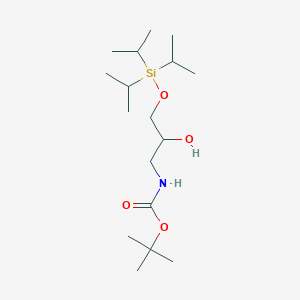
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a triisopropylsilyl (TIPS) protected hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which prevent unwanted reactions at specific sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol typically involves the protection of the amino and hydroxyl groups. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine. The hydroxyl group is protected using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution Reactions: The protected amino and hydroxyl groups can participate in substitution reactions once deprotected.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane.
TIPS Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions are the deprotected amino and hydroxyl groups, which can then participate in further synthetic transformations.
Scientific Research Applications
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions, while the TIPS group protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Fmoc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol: Uses the Fmoc group for amino protection, which is cleaved under mild basic conditions.
(S)-1-(Cbz-amino)-3-[(triisopropylsilyl)oxy]-2-propanol: Uses the Cbz group for amino protection, which is removed by hydrogenation.
Uniqueness
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is unique due to its combination of Boc and TIPS protective groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H37NO4Si |
|---|---|
Molecular Weight |
347.6 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-3-tri(propan-2-yl)silyloxypropyl]carbamate |
InChI |
InChI=1S/C17H37NO4Si/c1-12(2)23(13(3)4,14(5)6)21-11-15(19)10-18-16(20)22-17(7,8)9/h12-15,19H,10-11H2,1-9H3,(H,18,20) |
InChI Key |
NVDPEDLRJFHDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


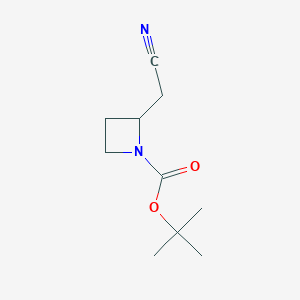
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

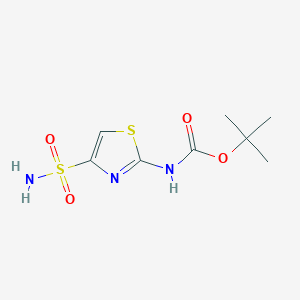
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
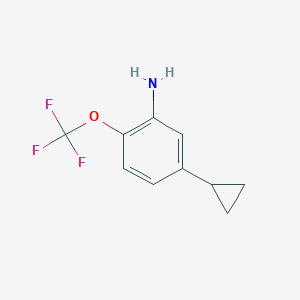
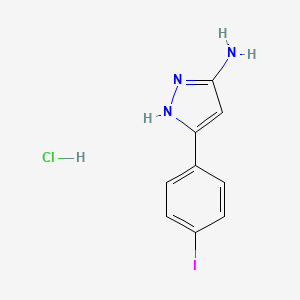
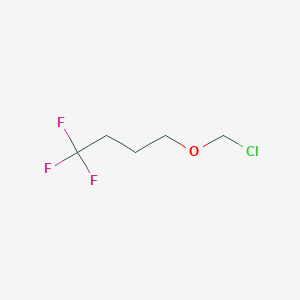
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
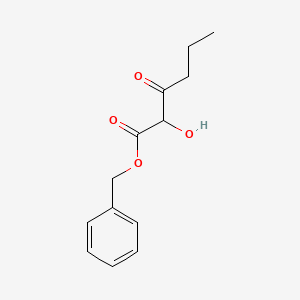
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
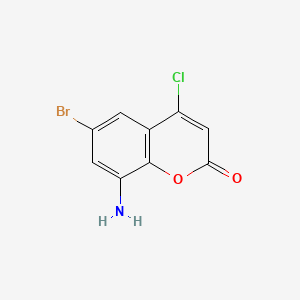
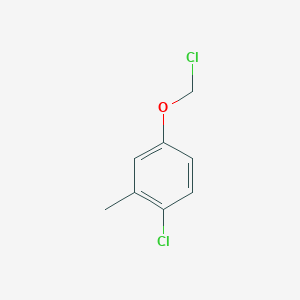
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)
